Bromide Reactivity Hierarchy in Suzuki-Miyaura Coupling
In palladium-catalyzed Suzuki-Miyaura cross-coupling, the bromide substituent at the C4 position of 4-bromo-3-fluoro-2-methylpyridine exhibits a reactivity hierarchy of –Br > –OSO2F > –Cl, enabling orthogonal and chemoselective coupling in polyhalogenated systems. This quantitative reactivity ranking has been empirically established across a series of heteroaryl substrates [1]. This hierarchy allows 4-bromo-3-fluoro-2-methylpyridine to undergo selective C4 arylation while preserving a C2-chloro or C2-fluorosulfate substituent for subsequent orthogonal transformations, a synthetic advantage that 4-chloro or 4-fluorosulfate analogs cannot provide in the first coupling step due to their inferior leaving-group ability under identical catalytic conditions.
| Evidence Dimension | Relative reactivity in Pd-catalyzed Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Bromide (–Br) substituent: highest reactivity tier |
| Comparator Or Baseline | Fluorosulfate (–OSO2F): intermediate reactivity; Chloride (–Cl): lowest reactivity |
| Quantified Difference | Reactivity hierarchy: –Br > –OSO2F > –Cl (class-level ranking) |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling conditions with arylboronic acids; heteroaryl substrate class |
Why This Matters
This established reactivity hierarchy enables procurement of a building block that can be selectively functionalized at the C4 position in the presence of other halogens or pseudohalogens, reducing synthetic step count and improving overall yield in multi-step medicinal chemistry campaigns.
- [1] Liang Q, Xing P, Huang Z, Dong J, Sharpless KB, Li X, et al. Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Angew Chem Int Ed. 2016;55(4):1377–1381. View Source
